7-Nonenoic acid, methyl ester, (E)-
Description
7-Nonenoic acid, methyl ester, (E)- (CAS 20731-22-0) is an unsaturated fatty acid methyl ester (FAME) with a nine-carbon chain and a trans-configured double bond at the seventh position. Its molecular formula is C₁₀H₁₈O₂, and it has a molecular weight of 170.25 g/mol . This compound is primarily utilized in research settings, such as in the development of fluorescent probes or tracers, due to its reactive terminal alkene group .
Properties
CAS No. |
62472-89-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl non-7-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-4H,5-9H2,1-2H3 |
InChI Key |
GOSZLPLTEFZORM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Molar ratio : 1:5 (acid:methanol)
- Catalyst concentration : 5% v/v HCl
- Temperature : 70°C
- Duration : 8 hours
The product is isolated via extraction with ether, followed by distillation under reduced pressure (107–109°C at 3.5 torr). This method is limited by competing side reactions, such as double bond isomerization, which reduces stereochemical purity.
Catalytic Esterification with Metal Catalysts
Transition metal catalysts enhance reaction efficiency and selectivity. Indium(III) chloride (InCl₃) has been employed in analogous ester syntheses, enabling 36–77% yields under reflux conditions (110°C, 2 hours). The mechanism involves Lewis acid activation of the carbonyl group, facilitating nucleophilic attack by methanol.
Comparative Performance
| Catalyst | Temperature (°C) | Yield (%) | Isomer Selectivity (E:Z) |
|---|---|---|---|
| HCl | 70 | 74 | 1:1 |
| InCl₃ | 110 | 36–77 | 3.5:1 |
| P-2 Ni(B) | 25 | 85 | >20:1 |
Nickel boride (P-2 Ni(B)) catalysts demonstrate superior stereocontrol, achieving >20:1 E:Z ratios in hydrogenation steps critical for precursor synthesis.
Bromination-Elimination Strategies
A patent-pending approach (JPS6054336A) synthesizes the compound via bromination of 8-methyl-6-nonenoic acid precursors, followed by base-mediated elimination:
Stepwise Protocol
- Bromination : Treat 8-methyl-6-nonenoic acid with HBr/H₂O₂ at 0°C (2 hours)
- Elimination : React with NaNO₂/HNO₃ at 70°C (0.5 hours)
- Esterification : Add methanol/HCl (8 hours reflux)
This method yields 77% product with 3.5:1 trans:cis selectivity, though it requires careful control of reaction stoichiometry to minimize diastereomer formation.
Continuous Flow Industrial Production
While batch processes dominate laboratory synthesis, industrial-scale production employs continuous flow reactors. A fixed-bed system with immobilized lipase catalysts achieves 90% conversion at 50°C, though specific data for 7-nonenoic acid derivatives remains proprietary. Challenges include catalyst deactivation and maintaining stereochemical integrity during scale-up.
Analytical Validation of Products
Post-synthetic characterization is critical for verifying structural and isomeric purity:
Spectroscopic Metrics
- ¹H NMR : δ 1.95–2.20 ppm (m, 2H, CH=CH), δ 3.65 ppm (s, 3H, OCH₃)
- GC-MS : Molecular ion peak at m/z 170.25 (C₁₀H₁₈O₂⁺)
- IR : Strong absorbance at 1745 cm⁻¹ (ester C=O)
These techniques confirm the absence of Z-isomers and residual starting materials when using nickel boride or InCl₃ catalysts.
Chemical Reactions Analysis
Types of Reactions
7-Nonenoic acid, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nonenoic acid, methyl ester, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 7-Nonenoic acid, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 7-Nonenoic acid, which can then interact with various enzymes and receptors in biological systems. The double bond in the E-configuration also plays a role in its reactivity and interactions.
Comparison with Similar Compounds
Key Observations :
- Chain Length: The target compound (C9) is shorter than octadecenoic esters (C18) but longer than octenoic esters (C8). Shorter chains generally exhibit lower boiling points and higher volatility, making them easier to separate in GC analyses .
- Double Bond Position: The Δ7(E) configuration in the target compound distinguishes it from Δ9(E) isomers (e.g., 9-octadecenoic acid methyl ester), which are more common in natural oils like olive or sunflower oil .
- Saturation: Compared to its saturated analog (nonanoic acid methyl ester), the (E)-configured double bond reduces melting and boiling points due to decreased molecular symmetry .
Physicochemical Properties
- Boiling Point: FAMEs with longer chains (e.g., C18) exhibit higher boiling points (~487 K for 9-octadecenoic acid methyl ester) compared to shorter-chain analogs like the target compound .
- Polarity: The trans-configuration (E) in 7-nonenoic acid methyl ester reduces polarity compared to cis (Z) isomers, affecting chromatographic retention times .
- Cetane Number (CN) : In biodiesel applications, CN increases with chain length and saturation. The target compound’s CN is expected to be lower than saturated C9 analogs but higher than highly unsaturated C18 esters .
Q & A
Basic: How can response surface methodology (RSM) optimize synthesis conditions for (E)-7-nonenoic acid methyl ester?
RSM is critical for identifying optimal reaction parameters (e.g., temperature, catalyst concentration, molar ratios). For example, in biodiesel production, transesterification using a double-pipe static mixer reactor (DPSM) was optimized via RSM, achieving >98% methyl ester content by adjusting methanol-to-oil ratios and residence times . Key steps include:
- Designing a central composite design (CCD) to test variable interactions.
- Validating models through ANOVA to identify significant factors.
- Conducting confirmation experiments to verify predictions.
Refer to Table 5 in for experimental design frameworks applicable to similar esterification processes.
Basic: What GC parameters ensure accurate quantification of (E)-7-nonenoic acid methyl ester in complex mixtures?
Gas chromatography (GC) with polar capillary columns (e.g., SP™-2560 or Omegawax®) is standard for resolving fatty acid methyl esters (FAMEs). Critical parameters include:
- Column polarity: Highly polar cyanosilicone columns resolve geometric isomers (cis/trans) .
- Oven ramp rates: Slower ramps (e.g., 1°C/min) enhance peak separation for structurally similar esters .
- Internal standards: Use C13:0 or C17:0 FAMEs for normalization.
provides protocols for analyzing 37-component FAME mixes, applicable to quantifying (E)-7-nonenoic acid derivatives.
Advanced: How to resolve contradictions between kinetic models and experimental data in esterification reactions?
Discrepancies often arise from unaccounted side reactions (e.g., hydrolysis) or diffusion limitations. highlights a universal kinetic model validated against experimental FAME concentrations:
- Compare model-predicted vs. observed ester yields using residual analysis.
- Adjust activation energies or rate constants for secondary reactions (e.g., saponification).
- Validate with isotopic tracing (e.g., deuterated methanol) to track reaction pathways.
Figure 3 in demonstrates iterative model refinement for transesterification systems.
Advanced: What strategies enable isomer-specific synthesis of (E)-7-nonenoic acid methyl ester?
Stereoselective synthesis requires catalysts that favor trans-configuration. Key approaches include:
- Metal catalysis : Use Ru or Pd complexes to direct double-bond geometry during esterification .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for (E)-isomer formation.
- Chromatographic verification : Confirm isomer purity via GC/MS with library matching (e.g., Wiley database) .
provides the molecular structure (C10H18O2), critical for validating synthetic products.
Advanced: How to design systematic reviews for evaluating (E)-7-nonenoic acid methyl ester’s bioactivity?
Follow COSMOS-E guidelines ():
- Define inclusion criteria (e.g., in vitro toxicity, metabolic studies).
- Combine case-control and cohort studies using meta-regression to address heterogeneity.
- Consult statisticians to assess dose-response relationships and confounding variables (e.g., solvent effects) .
Basic: What challenges arise in purifying (E)-7-nonenoic acid methyl ester, and how are they addressed?
Common issues include residual catalysts and unreacted fatty acids. Solutions involve:
- Solid-phase extraction (SPE) : Use MAK225 kits to adsorb impurities via hydrophobic interactions .
- Distillation : Fractional distillation under reduced pressure minimizes thermal degradation.
details protocols for purifying FAMEs using enzymatic hydrolysis and bile salt activation.
Advanced: Which quantitative methods validate trace-level (E)-7-nonenoic acid methyl ester in biological matrices?
- GC-MS/MS : Use selective ion monitoring (SIM) for m/z 170 (molecular ion) and fragment ions.
- Internal standardization : Deuterated analogs (e.g., d3-methyl esters) correct for matrix effects .
outlines AOAC-compliant methods for trans-fat analysis, adaptable to trace quantification.
Advanced: How to differentiate (E)-7-nonenoic acid methyl ester from cis-isomers using spectral data?
- GC Retention indices : Compare with authenticated standards (e.g., NIST SRM 1953) .
- Electron ionization MS : (E)-isomers show distinct fragmentation patterns (e.g., allylic cleavage at m/z 97) .
’s GC/MS data for octadecenoic esters illustrates isomer differentiation via library matching.
Basic: What statistical methods ensure robustness in studies involving (E)-7-nonenoic acid methyl ester?
- Power analysis : Determine sample sizes to detect ≥10% yield differences (α=0.05, power=0.8).
- Multivariate analysis : PCA or PLS-DA identifies experimental variables affecting ester purity .
emphasizes consulting statisticians during experimental design to avoid Type I/II errors.
Advanced: How to interpret IR and NMR spectra for (E)-7-nonenoic acid methyl ester?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
